molecular formula C15H12N2O2 B5674922 N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No. B5674922
M. Wt: 252.27 g/mol
InChI Key: UWXLQEOSAWVEHW-UHFFFAOYSA-N
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Patent
US06034246

Procedure details

2-(4'-Aminophenyl)benzoxazole (1.0 g, 4.76 mmol) was treated with acetic anhydride (5 g) in benzene according to the above-described general procedure for acetylation. A red powder was afforded (0.9 g, 75%), m.p. 213.5-214.8° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>C1C=CC=CC=1>[C:17]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:6][CH:7]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A red powder was afforded (0.9 g, 75%), m.p. 213.5-214.8° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.